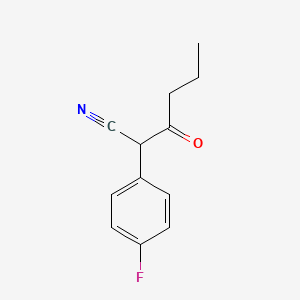

alpha-Butyryl-4-fluorophenylacetonitrile

Descripción

Alpha-Butyryl-4-fluorophenylacetonitrile is a fluorinated organic compound characterized by a nitrile group (-C≡N) attached to a carbon atom alpha to a butyryl (C₃H₇CO-) substituent and a 4-fluorophenyl aromatic ring.

Propiedades

Fórmula molecular |

C12H12FNO |

|---|---|

Peso molecular |

205.23 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)-3-oxohexanenitrile |

InChI |

InChI=1S/C12H12FNO/c1-2-3-12(15)11(8-14)9-4-6-10(13)7-5-9/h4-7,11H,2-3H2,1H3 |

Clave InChI |

PZPIDFSGDSGLTP-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)C(C#N)C1=CC=C(C=C1)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Features :

- IUPAC Name : 2-(4-Fluorophenyl)-2-(butyryl)acetonitrile (tentative, based on substituent arrangement).

- Molecular Formula: Hypothesized as C₁₃H₁₃FNO (exact data require experimental validation).

- Functional Groups : Nitrile, butyryl ester, and fluorophenyl moieties.

The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and influences electronic properties, while the butyryl group may increase lipophilicity, affecting solubility and bioavailability.

Comparison with Similar Compounds

Alpha-Butyryl-4-fluorophenylacetonitrile belongs to a class of fluorinated nitriles with structural analogs differing in substituents or core functional groups. Below is a detailed comparison with three related compounds:

Table 1: Structural and Physical Properties Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Fluoro vs. Methoxy Groups : The 4-fluoro substituent in alpha-Butyryl-4-fluorophenylacetonitrile is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating 4-methoxy group in 4-Methoxybutyrylfentanyl . This difference may lead to altered metabolic pathways and stability in biological systems.

- Nitrile vs. Amide Functionality : The nitrile group in the target compound lacks hydrogen-bonding capacity, unlike the amide group in 4-Methoxybutyrylfentanyl. This results in lower water solubility but higher lipid membrane permeability.

Spectroscopic Profiles

Infrared Spectroscopy (FTIR) :

NMR Spectroscopy :

Pharmacological and Industrial Relevance

- Alpha-Butyryl-4-fluorophenylacetonitrile: Potential as a synthetic intermediate for fluorinated pharmaceuticals (e.g., kinase inhibitors) due to its stability and lipophilicity.

- 4-Methoxybutyrylfentanyl : A potent opioid analog with µ-opioid receptor affinity, highlighting the pharmacological impact of piperidine-amide scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.